molecular formula C6H5NO3 B140049 4-Nitrophenol-15N CAS No. 103427-15-2

4-Nitrophenol-15N

Cat. No.: B140049
CAS No.: 103427-15-2
M. Wt: 140.1 g/mol
InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N
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Description

4-Nitrophenol-15N is a chemical compound with the molecular formula C6H5NO3 It is known for its unique structure, which includes an oxido group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenol-15N typically involves the nitration of phenol followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents. The nitration process introduces the nitro group, which is then oxidized to form the oxido group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenol-15N undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Nitrophenol-15N has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrophenol-15N involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the oxido group.

    4-Hydroxyphenylhydrazine: Contains a hydrazine group instead of the oxido group.

    4-Aminophenol: Contains an amino group instead of the oxido group.

Uniqueness

4-Nitrophenol-15N is unique due to its combination of an oxido group and a phenol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

4-Nitrophenol (4-NP) is a significant environmental pollutant, primarily arising from industrial activities. Its isotopically labeled variant, 4-Nitrophenol-15N (4-NP-15N), has garnered attention in various studies for its biological activity, including its effects on microbial communities and potential applications in environmental remediation. This article delves into the biological activity of 4-NP-15N, supported by data tables, case studies, and recent research findings.

4-Nitrophenol is characterized by its nitro group (-NO2) attached to a phenolic ring, making it a toxic compound with notable solubility in water. Its presence in wastewater can lead to severe ecological consequences, including toxicity to aquatic life and bioaccumulation in food chains. The introduction of the nitrogen isotope (15N) allows for enhanced tracking and understanding of its metabolic pathways and interactions within biological systems.

Toxicity and Microbial Interactions

Research indicates that 4-NP exhibits significant toxicity to various microbial species. A study utilizing microbial fuel cells (MFCs) demonstrated that exposure to 500 mg/L of 4-NP resulted in a marked decrease in current output, indicating impaired microbial activity. However, the microbial community displayed resilience, recovering approximately 75% of initial current after four hours post-exposure .

Table 1: Toxicity Levels of 4-Nitrophenol on Microbial Communities

Concentration (mg/L)Current Output (% Recovery)Microbial Community Composition
0100%Diverse anaerobic bacteria
5090%Predominantly fermentative bacteria
50025%Reduced diversity; dominance of resistant strains

Biodegradation Potential

The biodegradation of 4-NP is a critical area of study due to its environmental persistence. Various bacterial strains have been identified that can metabolize 4-NP, converting it into less harmful substances. For instance, certain anaerobic bacteria were shown to achieve degradation rates up to 36 mg/h under controlled conditions . The use of genetically modified organisms or enriched microbial consortia has been proposed to enhance degradation efficiency.

Photocatalytic Reduction

A notable study focused on the photocatalytic reduction of 4-NP using silver-doped titanium dioxide (Ag-TiO2) catalysts. The results indicated that the Ag-TiO2 catalyst could reduce 98% of 4-NP within ten minutes under UV light irradiation. This process not only mitigates the toxicity of 4-NP but also converts it into 4-aminophenol (4-AP), a commercially valuable product .

Table 2: Photocatalytic Reduction Efficiency of Different Catalysts

Catalyst TypeReduction Efficiency (%)Reaction Time (min)
Ag-TiO29810
TiO27520
ZnO6030

Antibacterial Activity

In addition to its environmental implications, studies have shown that compounds derived from the reduction of 4-NP exhibit antibacterial properties. The Ag-TiO2 catalyst demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in bioremediation and public health .

Properties

IUPAC Name

4-[oxido(oxo)(15N)(15N)azaniumyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIUGUIPKRLHP-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574024
Record name 4-(~15~N)Nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103427-15-2
Record name 4-(~15~N)Nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
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Synthesis routes and methods II

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
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Synthesis routes and methods III

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.
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Synthesis routes and methods IV

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
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Synthesis routes and methods V

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
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